molecular formula C16H18ClNO6S2 B2927041 Clopidogrel-d3 hydrogen sulfate CAS No. 1217643-68-9

Clopidogrel-d3 hydrogen sulfate

Cat. No. B2927041
CAS RN: 1217643-68-9
M. Wt: 422.91
InChI Key: FDEODCTUSIWGLK-CZXUMKGOSA-N
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Description

Clopidogrel-d3 hydrogen sulfate is the deuterium labeled version of Clopidogrel hydrogen sulfate . It is an antiplatelet agent used to prevent blood clots . It inhibits CYP2B6 and CYP2C19 with IC50s of 18.2 nM and 524 nM, respectively . It is used to lower the risk of having a stroke, blood clot, or serious heart problem after you’ve had a heart attack, severe chest pain (angina), or circulation problems .


Synthesis Analysis

An asymmetric synthesis of (S)- (+)-clopidogrel hydrogen sulfate has been developed through the application of a Strecker reaction with [(1S)-1- (4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary .


Molecular Structure Analysis

The molecular formula of Clopidogrel-d3 hydrogen sulfate is C16H18ClNO6S2 . The molecular weight is 422.9 g/mol . The InChI is InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1/i1D3; .


Chemical Reactions Analysis

Clopidogrel-d3 hydrogen sulfate inhibits CYP2B6 and CYP2C19 with IC50s of 18.2 nM and 524 nM, respectively . It is a potent antithrombotic agent that inhibits ADP-induced platelet aggregation .


Physical And Chemical Properties Analysis

The molecular weight of Clopidogrel-d3 hydrogen sulfate is 422.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 4 . The exact mass is 422.0452376 g/mol . The topological polar surface area is 141 Ų . The heavy atom count is 26 .

Scientific Research Applications

Cardiovascular Disease Management

Clopidogrel-d3 hydrogen sulfate: is primarily used in the management of cardiovascular diseases. It acts as an antiplatelet agent, preventing blood clots in patients who have suffered from myocardial infarction, stroke, or have established peripheral arterial disease . It is particularly effective in secondary prevention of atherothrombotic events.

Pharmacokinetic Studies

This compound is utilized in pharmacokinetic studies to understand its bioavailability and distribution within the body. Research has been conducted to evaluate the bioequivalence of different formulations of Clopidogrel hydrogen sulfate under various conditions .

Antithrombotic Research

As an antithrombotic, Clopidogrel-d3 hydrogen sulfate is used in scientific research to explore new therapeutic strategies for preventing thrombosis. It is also employed in studies to understand the mechanism of action of antithrombotic agents .

Chiral Ligand Synthesis

In the field of synthetic chemistry, Clopidogrel-d3 hydrogen sulfate serves as a chiral ligand. It is crucial for the synthesis of enantiomerically pure compounds, which are important for creating medications with specific desired effects .

Chiral Chromatography

The compound is used as a chiral selector in chromatography. This application is vital for the separation of enantiomers, which is a significant step in the production of stereochemically pure pharmaceuticals .

Stereoselective Reaction Exploration

Clopidogrel-d3 hydrogen sulfate: aids researchers in investigating stereoselective reactions. These studies help in understanding the factors that influence the formation of specific stereoisomers during chemical reactions .

Mechanism of Action

Target of Action

Clopidogrel-d3 hydrogen sulfate, also known as Clopidogrel-d3 (hydrogen sulfate), primarily targets the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, a process that leads to the formation of blood clots .

Mode of Action

Clopidogrel-d3 hydrogen sulfate is a prodrug that is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 ADP receptors disrupts the ADP-dependent activation of the glycoprotein GPIIb/IIIa complex . This complex is essential for platelet aggregation, as it allows fibrinogen to cross-link with platelets, forming a platelet plug. By inhibiting this process, Clopidogrel-d3 hydrogen sulfate prevents the formation of blood clots .

Pharmacokinetics

Clopidogrel-d3 hydrogen sulfate exhibits good bioavailability, with more than 50% of an oral dose being absorbed from the intestine . It is metabolized in the liver, primarily by the CYP2C19 enzyme . The active metabolite reaches its maximum concentration in the body within 30-60 minutes . The drug is excreted through both the kidneys and the bile duct .

Result of Action

The molecular and cellular effects of Clopidogrel-d3 hydrogen sulfate’s action primarily involve the inhibition of platelet aggregation . This results in a reduced risk of thrombotic events such as myocardial infarction and stroke . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .

Action Environment

The action of Clopidogrel-d3 hydrogen sulfate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found to interact with numerous drugs, including CYP2B6 and CYP2C19 inhibitors . Furthermore, genetic polymorphisms involved in Clopidogrel’s absorption, metabolism, and the P2Y12 receptor may interfere with its antiplatelet activity . Non-genetic factors such as demographics, disease complications, and drug-drug interactions can also impair the antiplatelet effect of Clopidogrel .

Safety and Hazards

Clopidogrel-d3 hydrogen sulfate may be harmful in case of inhalation and may cause respiratory tract irritation . It may be harmful if absorbed through the skin and may cause skin irritation . It may cause eye irritation and may be harmful if swallowed .

properties

IUPAC Name

sulfuric acid;trideuteriomethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-CZXUMKGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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